
2,4-Dinitrophenylacetyl chloride
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Overview
Description
2,4-Dinitrophenylacetyl chloride is a nitro-substituted acetyl chloride derivative characterized by two nitro groups at the 2- and 4-positions of the phenyl ring and an acetyl chloride functional group. This compound is synthesized via the reaction of 2,4-dinitrophenylacetic acid with thionyl chloride (SOCl₂), a method validated by spectroscopic and analytical data consistent with literature reports . Its primary applications lie in synthesizing dinitrophenyl derivatives for pharmaceutical research, particularly in studies exploring cytotoxicity and radiosensitizing agents . The electron-withdrawing nitro groups enhance reactivity, making it a valuable intermediate in nucleophilic acyl substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinitrophenylacetyl chloride can be synthesized through the nitration of phenylacetyl chloride. The process involves the introduction of nitro groups into the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactions. The process requires careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenylacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,4-dinitrophenylacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing nitro groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Substitution Reactions: Products include 2,4-dinitrophenyl derivatives of the nucleophiles used.
Reduction Reactions: The major product is 2,4-diaminophenylacetyl chloride.
Hydrolysis: The major product is 2,4-dinitrophenylacetic acid.
Scientific Research Applications
2,4-Dinitrophenylacetyl chloride has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein labeling. The 2,4-dinitrophenyl group can act as a chromophore, making it useful for spectroscopic studies.
Medicine: Research into potential pharmaceutical applications includes the development of enzyme inhibitors and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dinitrophenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an acylating agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dinitrobenzoyl Chloride
- Structural Differences : Unlike 2,4-dinitrophenylacetyl chloride, this compound features nitro groups at the 3- and 5-positions of the benzoyl ring. The meta-substitution pattern reduces steric hindrance compared to the ortho/para arrangement in this compound.
- Applications : Used alongside this compound in synthesizing radiosensitizing agents .
2,4-Dinitrobenzyl Chloride
- Structural Differences : Contains a benzyl chloride group (C₆H₅CH₂Cl) instead of an acetyl chloride. The nitro groups are at the 2- and 4-positions.
- Synthesis : Commercially available .
- Reactivity : The benzylic chloride undergoes nucleophilic substitution (e.g., with amines or alkoxides) but lacks the acylating capability of acetyl chlorides.
- Applications : Primarily employed in alkylation reactions rather than acylations .
4-Nitrophenylacetyl Chloride
- Structural Differences : Features a single nitro group at the 4-position of the phenyl ring.
- Applications : Used in synthesizing amides and heterocyclic compounds for drug development .
Comparative Data Table
Key Research Findings
Reactivity in Radiosensitizer Synthesis : this compound demonstrated superior acylation efficiency compared to 3,5-dinitrobenzoyl chloride in reactions with 5-fluorouracil derivatives, attributed to its ortho/para-nitro configuration enhancing electrophilicity .
Biological Activity : Derivatives of this compound exhibited marked cytotoxicity in cancer cell lines, likely due to the nitro groups generating reactive oxygen species (ROS) under cellular conditions .
Solubility and Stability : The compound’s solubility in polar aprotic solvents (e.g., acetonitrile, DMF) facilitates its use in SN2 reactions, though it is moisture-sensitive, requiring anhydrous conditions .
Q & A
Basic Research Questions
Q. What is the optimal method for synthesizing 2,4-Dinitrophenylacetyl chloride from its carboxylic acid precursor?
The compound is synthesized via reaction of the corresponding carboxylic acid (2,4-dinitrophenylacetic acid) with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds in anhydrous solvents like dichloromethane or acetonitrile. Purification involves vacuum distillation or recrystallization to remove residual thionyl chloride and byproducts. Analytical confirmation via thin-layer chromatography (TLC) and spectroscopic methods (IR, NMR) ensures purity .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Characterization involves a multi-technique approach:
- TLC : Monitor reaction progress and purity using silica gel plates with UV visualization.
- IR Spectroscopy : Confirm the presence of the acyl chloride group (C=O stretch at ~1800 cm⁻¹) and nitro groups (asymmetric/symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for nitro-substituted benzene) and the acetyl chloride moiety (δ ~3.5–4.0 ppm for CH₂ adjacent to Cl).
- Mass Spectrometry : Verify molecular weight (230.56 g/mol) via ESI-MS or EI-MS .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the radiosensitizing or cytotoxic activity of this compound derivatives?
- Cell Line Selection : Use cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls (non-cancerous cells).
- Dose-Response Curves : Test derivatives across a concentration range (e.g., 1–100 µM) to determine IC₅₀ values.
- Radiosensitization Assays : Combine derivatives with ionizing radiation (e.g., X-rays) and measure clonogenic survival.
- Mechanistic Studies : Include flow cytometry for apoptosis/necrosis analysis and ROS detection probes to assess oxidative stress .
Q. What factors contribute to inconsistencies in reaction yields during scale-up synthesis of this compound?
- Solvent Purity : Trace moisture in solvents can hydrolyze acyl chloride intermediates; use molecular sieves or anhydrous conditions.
- Temperature Control : Exothermic reactions may require gradual addition of SOCl₂ to avoid side reactions.
- Workup Optimization : Incomplete removal of SOCl₂ can lower yields; employ multiple washes with dry hexane or cold ether.
- Catalyst Traces : Residual acids/bases from prior reactions may catalyze decomposition; pre-clean glassware rigorously .
Q. How can researchers resolve contradictions in cytotoxicity data for derivatives of this compound across studies?
- Standardize Assay Conditions : Ensure consistent cell culture media, incubation times, and passage numbers.
- Longitudinal Analysis : Track time-dependent effects (e.g., 24 vs. 48-hour exposure) to identify transient vs. sustained activity.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to isolate variables like nitro group positioning or substituent electronegativity.
- Resource Conservation Theory : Apply frameworks like COR (Conservation of Resources) to interpret conflicting results in biological activity under varying stress conditions .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O5/c9-8(12)3-5-1-2-6(10(13)14)4-7(5)11(15)16/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMQBKTKUBMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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